molecular formula C6H5N3 B063865 1H-Imidazo[4,5-b]pyridine CAS No. 170245-18-8

1H-Imidazo[4,5-b]pyridine

Cat. No.: B063865
CAS No.: 170245-18-8
M. Wt: 119.12 g/mol
InChI Key: GAMYYCRTACQSBR-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridine is a heterocyclic compound that has been studied for its potential therapeutic significance . It has a structural resemblance to purines and is known to play a crucial role in numerous disease conditions . The discovery of its first bioactivity as GABA A receptor positive allosteric modulators revealed its medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .


Synthesis Analysis

Imidazo[4,5-b]pyridines have been synthesized using various methods. For instance, a series of imidazo[4,5-b]pyridines was synthesized and evaluated for their ability to inhibit Baker’s yeast α-glucosidase enzyme . In another study, two series of imidazo[4,5-b]pyridine derivatives were synthesized by integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold .


Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring fused with a pyridine moiety . This structure is significant in the pharmaceutical industry due to its wide range of pharmacological activities .


Chemical Reactions Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades. A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its specific structure and substituents. For instance, 2-[(3S)-1-(2-Methylbenzyl)-3-pyrrolidinyl]-1H-imidazo[4,5-b]pyridine has a molecular formula of CHN and an average mass of 292.378 Da .

Scientific Research Applications

  • Therapeutic Applications : Imidazo[1,2-a]pyridine, a related compound, is known for its wide range of applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. It is also a part of various marketed preparations like zolimidine, zolpidem, alpidem, and others. Structural modifications of this scaffold are ongoing to develop novel therapeutic agents (Deep et al., 2016).

  • Vibrational Spectra and Molecular Structure : The molecular structure and vibrational energy levels of 1H-imidazo[4,5-b]pyridine and its derivatives have been determined using density functional theory. These compounds exhibit unique vibrational spectra and molecular structures, as confirmed by X-ray diffraction and infrared spectroscopy (Lorenc et al., 2008).

  • Antimicrobial Activity : Derivatives of 1H-Imidazo[4,5-b]pyridines, such as thiazolidinone, triazinanethione, and oxadiazinanethione, have been synthesized and reported to exhibit antimicrobial activity. The variation in substituents affects their antimicrobial effectiveness (Dayakar et al., 2016).

  • Antiproliferative Activity in Cancer Research : Certain derivatives of this compound have shown antiproliferative activity against human cancer cell lines. This highlights their potential as candidates for cancer treatment research (Liszkiewicz et al., 2003).

  • Use in Fluorescent Probes : Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and tested as cell membrane probes. Their photophysical properties make them suitable candidates for monitoring cellular health and biochemical pathways (Renno et al., 2022).

  • Antiglycation and Antioxidant Potential : Novel imidazo[4,5-b]pyridine benzohydrazones have been evaluated for their antiglycation activity and antioxidative potential, indicating their significance in therapeutic applications (Taha et al., 2015).

  • Anti-HIV Agents : Certain imidazo[4,5-b]pyridine derivatives have exhibited anti-HIV activity, demonstrating their potential in antiviral research (Chimirri et al., 1994).

  • Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives have been evaluated as corrosion inhibitors for mild steel, showing high inhibition performance. This application is crucial in materials science (Saady et al., 2021).

Future Directions

The future directions of 1H-Imidazo[4,5-b]pyridine research are promising. For instance, a series of novel imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their antiproliferative potential against breast cancer cells . The study demonstrated that these compounds have anticancer activity and would be useful in developing more effective compounds for treating breast cancer .

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridine
Source PubChem
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InChI

InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMYYCRTACQSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075375
Record name 1H-Imidazo[4,5-b]pyridine
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Molecular Weight

119.12 g/mol
Source PubChem
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CAS No.

273-21-2
Record name Imidazo[4,5-b]pyridine
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Record name 1H-Imidazo(4,5-b)pyridine
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Record name 1H-Imidazo[4,5-b]pyridine
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Record name Pyrido[2,3-d]imidazole
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Synthesis routes and methods I

Procedure details

Imidazopyridine salt E-3 is prepared from aminopyridine E-1 (also D-1) (refer to Chart D) (commercial source) or the amino pyridine A-2 (refer to Chart A) and dihaloacetone E-2 (Aldrich) either by a two-step procedure whereby E-1 and E-2 are stirred in a solvent such as dimethoxyethane with or without the addition of a base such as triethylamine or potassium carbonate to give imidazopyridine salt E-3. If dimethoxyethane alone is used as solvent, it is then replaced with alcoholic solvent and E-3 is heated until no additional E-4 is formed.
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Synthesis routes and methods II

Procedure details

Using the general procedure for the phenylaminophenylacetic, acid synthesis described in Step F of Example 25, the product of Step B was alkylated with methyl 2-bromophenylacetate. Standard workup and purification by flash chromatography afforded the title compound.
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Synthesis routes and methods III

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A mixture of 4-amino-6-chloropyrimidine-5-carbonitrile (B) (1.0 eqv.), C-5 (1.0 eqv.) and DIEA (3.0 eqv.) in n-butanol was stirred at 110° C. for overnight. The reaction was monitored by TLC, after completion of reaction the reaction mixture was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel using 0 to 10% gradient of MeOH in DCM as eluent to give C-6.
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Synthesis routes and methods IV

Procedure details

2-Mercaptoimidazo[4,5-b]pyridine and 2-(N-cylopentylamino)benzyl chloride hydrochloride were reacted in an aqueous ethanol solution to obtain 2-[2-(N-cyclopentylamino)benzylthio[-imidazo[4,5-b]pyridine in the same manner as in Example 9-(2). The obtained 2-[2-(N-cyclopentylamino)benzylthio]imidazo[4,5-b]pyridine was oxidized by m-chloroperbenzoic acid in chloroform in the same manner in Example 9-(3) to give 2-[2-(N-cyclopentylamino)benzylsulfinyl]imidazo[4,5-b]pyridine as a pale yellow crystalline product. m.p.: 134° C. (decompn.)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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